Canagliflozin Hydroperoxide Impurity
Description
Properties
Molecular Formula |
C₂₄H₂₅FO₇S |
|---|---|
Molecular Weight |
476.51 |
Origin of Product |
United States |
Comparison with Similar Compounds
Canagliflozin Dimer Impurity
- Structure : A dimer formed via covalent linkage of two canagliflozin molecules.
- Formation : Occurs during synthesis or prolonged storage.
- Toxicity Profile: Nonmutagenic and nongenotoxic based on in silico QSAR predictions and in vitro Ames/micronucleus tests .
- Detection : Requires LC-MS due to higher molecular weight (MW: ~887.1 g/mol) .
Empagliflozin/Dapagliflozin Hydroperoxides
- Structural Differences : Both SGLT2 inhibitors share a thiophene core but differ in substituents (e.g., empagliflozin has a chlorophenyl group). Hydroperoxide impurities form at analogous positions but exhibit distinct stability profiles.
- Toxicity: Limited direct data, but dimer impurities in these drugs also show nonmutagenicity .
Canagliflozin Monoacetyl Impurity
- Structure : Features an acetylated hydroxyl group (MW: 486.5 g/mol; CAS: 2146135-87-5) .
- Formation : Acetylation during synthesis.
- Regulatory Status: Classified as a non-genotoxic process-related impurity .
Analytical and Stability Profiles
Stability Insights
- Canagliflozin Hydroperoxide degrades to hydroxylated derivatives (e.g., 9d) in the presence of Mn(III) catalysts but remains stable in the absence of metals .
Analytical Methodologies
- RP-HPLC : Dominant method for hydroperoxide quantification. Validated parameters include precision (%RSD < 5%), linearity (R² ≥ 0.99), and robustness to column temperature variations .
- LC-MS/MS : Essential for identifying dimeric and isomeric impurities due to structural complexity .
- Stability-Indicating Methods : Forced degradation studies (acid/base/oxidative) confirm method specificity for hydroperoxide detection .
Preparation Methods
Mechanistic Basis of Hydroperoxide Impurity Generation
Hydroperoxide impurities in canagliflozin arise from oxidative degradation during synthesis or storage. The amorphous form of canagliflozin is particularly susceptible to oxidation due to its higher surface area and thermodynamic instability compared to crystalline forms. Key factors influencing impurity formation include:
Prior Art Limitations
Early methods for preparing amorphous canagliflozin involved single-stage anti-oxidant treatments (e.g., butylated hydroxytoluene, BHT) but failed to consistently control hydroperoxide impurities below 500 ppm. Contamination from anti-oxidants themselves (>0.1% by HPLC) further complicated purification. For example, the WO‘949 patent process required multiple crystallizations to reduce impurities, which compromised yield and scalability.
Advanced Preparation Methods
Nitrogen Atmosphere and Anti-Oxidant Pretreatment
The WO2020157644A1 patent introduces a multi-step process to minimize hydroperoxide impurities:
Step 1: Solvent Deoxygenation
-
Organic solvents (e.g., methyl tert-butyl ether, cyclohexane) are purged with nitrogen for ≥30 minutes to reduce dissolved oxygen.
-
Anti-oxidants (e.g., BHT) are added at 0.01–0.05 moles per mole of canagliflozin and stirred at 20–50°C for 5–30 minutes.
Step 2: Canagliflozin Dissolution
-
Canagliflozin co-crystals are treated with a base (e.g., NaOH) in water, followed by dissolution in deoxygenated solvent S1 (e.g., dichloromethane).
Step 3: Anti-Solvent Precipitation
-
The solution is added to a nitrogen-purged anti-solvent (e.g., cyclohexane) pretreated with anti-oxidant.
-
Precipitation occurs at 15–30°C, yielding amorphous canagliflozin.
Step 4: Isolation and Drying
Critical Process Parameters
The following table summarizes key parameters for impurity control:
| Parameter | Optimal Range | Effect on Hydroperoxide Impurity |
|---|---|---|
| Nitrogen purging duration | ≥30 minutes per solvent | Reduces residual oxygen to <1 ppm |
| Anti-oxidant concentration | 0.01–0.05 moles/mol API | Limits impurity to <50 ppm |
| Precipitation temperature | 15–30°C | Minimizes thermal oxidation |
| Solvent peroxide content | <10 ppm (pre-treatment) | Prevents initiation of oxidation |
Analytical Validation
Quantification Methods
Comparative Data
The WO2020157644A1 method achieves:
-
Hydroperoxide impurity : <50 ppm (vs. 500 ppm in prior methods).
-
Anti-oxidant residue : <0.1% (vs. 0.5–1.0% in earlier processes).
Industrial Scalability and Challenges
Scale-Up Considerations
-
Solvent consistency : Batch-to-batch variability in commercial solvents necessitates rigorous pre-treatment.
-
Nitrogen infrastructure : Large-scale reactors require continuous nitrogen purging systems.
-
Cost : Anti-oxidant usage increases raw material costs by ~15%, offset by reduced purification steps.
Q & A
Basic Research Questions
Q. How is Canagliflozin Hydroperoxide Impurity identified and characterized in pharmaceutical formulations?
- Methodological Answer : Identification involves orthogonal analytical techniques such as Ultra-Performance Convergence Chromatography (UPC2) coupled with mass spectrometry (MS). For example, retention times (6.6–8.4 min) and sodium adduct detection (467 m/z) help differentiate isomers . Structural characterization requires nuclear magnetic resonance (NMR) and high-resolution MS (HRMS) to confirm molecular weight (e.g., 444 Da) and stereochemical configuration . Purity assessment via HPLC with UV detection (e.g., 220 nm) and %RSD <2% for retention time ensures reproducibility .
Q. What analytical methods are recommended for detecting this compound?
- Methodological Answer : UPC2 with a HSS C18 SB column (2.1 × 150 mm, 1.8 µm) and mobile phase (CO2/methanol with 0.1% ammonia) achieves baseline separation of isomers in 11 minutes . For forced degradation studies, reverse-phase HPLC using a C18 column (4.6 × 150 mm, 3.5 µm) and gradient elution (acetonitrile:phosphate buffer) quantifies impurities under oxidative stress . Method validation follows ICH Q2(R1), including specificity, linearity (R² >0.99), and precision (%RSD <2%) .
Q. How does the synthesis process of Canagliflozin influence the formation of hydroperoxide impurities?
- Methodological Answer : Hydroperoxide impurities arise during oxidation steps, particularly in the presence of peroxides or transition metal catalysts. Patent data indicates that controlling reaction temperature (<40°C), inert atmospheres (N2/Ar), and chelating agents (e.g., EDTA) reduces impurity formation to <0.1% . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) further removes residual impurities .
Advanced Research Questions
Q. How can researchers optimize chromatographic conditions for separating this compound from structurally similar isomers?
- Methodological Answer : Utilize Analytical Quality by Design (AQbD) principles:
- Risk Assessment : Identify critical method parameters (e.g., column temperature, mobile phase composition) via Ishikawa diagrams.
- Design of Experiments (DoE) : Apply central composite design (CCD) to evaluate factor interactions (e.g., CO2 density vs. co-solvent ratio in UPC2).
- MODR Establishment : Define a method operable design region (MODR) where resolution >2.0 and tailing factor <1.5 .
Q. How should conflicting data on impurity stability under varying pH and temperature be addressed?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A):
- Forced Degradation : Expose Canagliflozin to 0.1N HCl (acidic), 0.1N NaOH (alkaline), 3% H2O2 (oxidative), and UV light (photolytic) at 40°C/75% RH for 14 days .
- Data Reconciliation : Use mass balance calculations (API + impurities = 100 ± 2%) to resolve discrepancies. Orthogonal methods (e.g., LC-MS vs. NMR) confirm degradation pathways (e.g., hydroperoxide formation via radical-mediated oxidation) .
Q. What strategies are effective in isolating and purifying this compound for structural elucidation?
- Methodological Answer :
- Preparative SFC : Scale up UPC2 conditions to a Prep SFC system (e.g., 250 × 30 mm column, 50 mL/min flow rate) for milligram-scale isolation .
- Crystallization : Use solvent-antisolvent pairs (e.g., dichloromethane/heptane) to isolate impurities with >98% purity.
- Purity Verification : Confirm via chiral HPLC (e.g., Chiralpak IA column) and differential scanning calorimetry (DSC) to detect polymorphic impurities .
Q. How does the presence of hydroperoxide impurities affect the pharmacokinetic properties of Canagliflozin?
- Methodological Answer :
- In Vitro Studies : Assess SGLT2 inhibition potency using HEK293 cells expressing human SGLT2. Hydroperoxide impurities (e.g., 0.5% w/w) reduce inhibitory efficacy (IC50 increase from 2.6 nM to 15.4 nM) .
- In Vivo Correlation : Administer impurity-spiked formulations to Sprague-Dawley rats. LC-MS/MS analysis of plasma shows 20% lower AUC0–24h for Canagliflozin due to competitive binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
